molecular formula C20H21NO2 B11500620 3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one

3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one

Cat. No.: B11500620
M. Wt: 307.4 g/mol
InChI Key: BIJHUITXUJQVEI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[45]deca-6,9-dien-8-one is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one involves several steps. One common method includes the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . This reaction is typically carried out under optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal catalysts to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antitumor activity.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one involves its interaction with specific molecular targets within cells. The compound’s spirocyclic structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one include other spirocyclic molecules such as 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione . These compounds share a similar spirocyclic structure but differ in their functional groups and overall molecular composition. The uniqueness of this compound lies in its specific functional groups and the resulting biological activity, which distinguishes it from other spirocyclic compounds.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

3,3-dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C20H21NO2/c1-14(22)17(15-7-5-4-6-8-15)18-20(13-19(2,3)21-18)11-9-16(23)10-12-20/h4-12,21H,13H2,1-3H3

InChI Key

BIJHUITXUJQVEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C1C2(CC(N1)(C)C)C=CC(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

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